
(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid” is a quinazolinone derivative characterized by a conjugated α,β-unsaturated acrylic acid moiety attached to the 2-position of the 4-oxo-3,4-dihydroquinazoline core. This compound is of significant interest due to its structural hybridity, combining the pharmacologically versatile quinazolinone scaffold with a reactive acrylic acid group. The (2E)-configuration ensures planar geometry, enhancing conjugation and influencing electronic properties critical for intermolecular interactions such as hydrogen bonding and π-π stacking .
The compound is listed in chemical catalogs (e.g., Combi-Blocks, QY-8630) with a purity of 95% and MFCD05855147 identifier, indicating its availability for research as a synthetic precursor or bioactive agent . Its applications span antimicrobial, anti-inflammatory, and antioxidant research, though direct pharmacological data are less documented compared to structural analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid typically involves the condensation of an appropriate quinazolinone derivative with an acrylic acid derivative. Common reagents used in this synthesis include:
Quinazolinone derivatives: These can be synthesized from anthranilic acid or its derivatives.
Acrylic acid derivatives: These are often commercially available or can be synthesized from simpler precursors.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Catalysts: To speed up the reaction.
Solvents: To dissolve the reactants and control the reaction environment.
Temperature and Pressure Control: To ensure the reaction proceeds efficiently.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the quinazolinone family, including (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 human breast cancer cells. The mechanism of action typically involves interference with cellular signaling pathways and modulation of enzyme activity .
Antibacterial and Antiviral Activities
In addition to anticancer effects, this compound has demonstrated antibacterial and antiviral properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition in disc diffusion assays. Furthermore, its potential as an antiviral agent has been explored, particularly in the context of HIV and other viral infections .
Enzyme Inhibition
The compound also acts as an enzyme inhibitor, which is crucial for developing therapeutic agents targeting specific enzymes involved in disease processes. Its interaction with enzymes can modulate their activity, thereby influencing metabolic pathways relevant to various diseases .
Medicinal Chemistry Applications
This compound serves as a valuable building block in the synthesis of more complex molecules used in drug development. Its unique structure allows for modifications that can enhance bioactivity or selectivity toward specific biological targets. This versatility makes it an attractive candidate for further research in medicinal chemistry .
Industrial Applications
In industrial settings, this compound can be utilized as an intermediate in the synthesis of other valuable compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables its application in creating diverse chemical products .
Summary Table of Applications
Application Area | Details |
---|---|
Anticancer Activity | Inhibits proliferation of cancer cell lines (e.g., MCF-7). |
Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria. |
Antiviral Activity | Potential activity against HIV and other viruses. |
Enzyme Inhibition | Modulates activity of specific enzymes involved in disease processes. |
Medicinal Chemistry | Serves as a building block for drug development. |
Industrial Use | Intermediate in synthesizing other chemical products. |
Mechanism of Action
The mechanism of action of (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogs include:
3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid (QZN 1)
4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid (QZN 2)
[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]thioacetic acid
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- QZN 1 and QZN 2 demonstrate negligible differences in antimicrobial activity despite varying chain lengths, suggesting hydrophobicity is less critical than electronic effects .
Antimicrobial Activity
- QZN 1/QZN 2 Conjugates: When conjugated to peptides (e.g., VP, GVP), both show incremental activity increases with peptide hydrophobicity. For example, 4-(4-oxo-quinazolin-2-yl)butanoic acid-GVGVP exhibits broad-spectrum activity against X. oryzae and E. coli .
- Acrylic Acid Derivative: No direct antimicrobial data are reported, but its electrophilic nature may enhance membrane disruption or enzyme inhibition compared to saturated analogs.
Table 2: Antimicrobial Activity of Quinazolinone Derivatives
Antioxidant and Anti-Inflammatory Activity
- N-(4-oxo-quinazolin-2-yl)propanehydrazides : Chloro- and nitro-substituted derivatives exhibit superior antioxidant activity (vs. ascorbic acid) and anti-inflammatory effects (vs. acetylsalicylic acid) .
- Acrylic Acid Derivative : The conjugated system may stabilize free radicals or chelate metal ions, but experimental validation is lacking.
Structure-Activity Relationship (SAR) Insights
- Chain Length : Saturated alkyl chains (QZN 1/QZN 2) minimally affect antimicrobial activity, emphasizing the role of electronic/steric factors over hydrophobicity .
- Electrophilic Groups : The acrylic acid’s α,β-unsaturated system may enhance target binding (e.g., Michael addition to cysteine residues) compared to QZN 1/QZN 2 .
- Substituents : Electron-withdrawing groups (e.g., nitro, chloro) on arylidene hydrazides improve anti-inflammatory activity, suggesting similar modifications could benefit the acrylic acid derivative .
Biological Activity
Overview
(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid is a synthetic compound that integrates the quinazolinone and acrylic acid structures, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.
- Chemical Formula : C₁₁H₈N₂O₃
- Molecular Weight : 216.19 g/mol
- IUPAC Name : (E)-3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid
- CAS Number : 306996-85-0
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced tumor growth or inflammation.
- Receptor Modulation : It can bind to cellular receptors, altering their activity and influencing cell signaling pathways.
- Pathway Interference : The compound may disrupt critical signaling pathways associated with disease processes, including cancer and inflammation.
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. This compound has shown promise in preclinical studies:
-
Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
Cell Line IC50 (µM) Reference MCF-7 (Breast) 15.6 HT29 (Colon) 12.3
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Production : It has been shown to reduce the production of pro-inflammatory cytokines in vitro.
- Animal Models : In animal models of inflammation, treatment with this compound resulted in decreased swelling and pain indicators.
Case Studies
-
Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited cell growth in MCF-7 and HT29 cells through apoptosis induction mechanisms.
- Findings : The compound triggered apoptotic pathways leading to increased caspase activity.
- : This suggests its potential as a lead compound for further development in cancer therapy.
-
Anti-inflammatory Research : In a study conducted on rat models with induced arthritis, the administration of this compound led to significant reductions in joint swelling and inflammatory markers.
- Findings : Histopathological analysis showed reduced infiltration of inflammatory cells.
- : These results support the potential use of this compound as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
(2E)-3-(4-Oxoquinazolin) | Quinazolinone | Anticancer, anti-inflammatory |
Cinnamic Acid | Acrylic Acid | Antioxidant, antimicrobial |
Indoleacrylic Acid | Indole Derivative | Plant growth hormone |
The unique structure of this compound allows it to exhibit distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-6H,(H,14,15)(H,12,13,16)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHQCDJWFSXEDO-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.